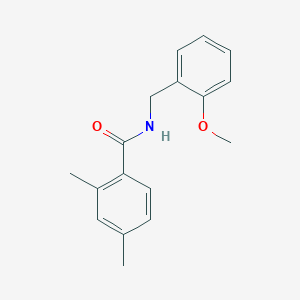

N-(2-methoxybenzyl)-2,4-dimethylbenzamide

Overview

Description

N-(2-methoxybenzyl)-2,4-dimethylbenzamide, also known as O-Desmethylvenlafaxine or ODV, is a metabolite of Venlafaxine, a commonly prescribed antidepressant medication. ODV is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) and has been found to have potential applications in scientific research.

Mechanism of Action

ODV works by inhibiting the reuptake of both serotonin and norepinephrine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels can lead to improvements in mood, anxiety, and pain relief.

Biochemical and Physiological Effects:

Studies have shown that ODV has a half-life of approximately 11 hours and is metabolized in the liver. ODV has been found to have similar efficacy to Venlafaxine in the treatment of depression and anxiety. Additionally, ODV has been found to have fewer side effects than Venlafaxine, making it a potential alternative for patients who cannot tolerate the side effects of Venlafaxine.

Advantages and Limitations for Lab Experiments

ODV has several advantages for use in lab experiments. It is readily available and can be synthesized using various methods. Additionally, ODV has been extensively studied and has a well-established mechanism of action. However, ODV also has limitations, including its potential for toxicity and its limited solubility in water.

Future Directions

There are several future directions for research on ODV. One potential area of study is the use of ODV in the treatment of opioid addiction and withdrawal symptoms. Additionally, further research could be done to explore the potential of ODV as a treatment for other psychiatric disorders such as bipolar disorder and schizophrenia. Finally, studies could be done to further explore the mechanism of action of ODV and its potential for use in combination with other medications.

Synthesis Methods

ODV can be synthesized through the demethylation of Venlafaxine using various methods such as acid-catalyzed hydrolysis or enzymatic methods. The most commonly used method is the use of liver microsomes, which are isolated from rat or human liver and can effectively catalyze the demethylation of Venlafaxine to ODV.

Scientific Research Applications

ODV has been used in various scientific research studies due to its SNRI properties. It has been found to have potential applications in the treatment of depression, anxiety, and pain. ODV has also been studied for its potential use in the treatment of opioid addiction and withdrawal symptoms.

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-12-8-9-15(13(2)10-12)17(19)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWRPCULSYXSLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601233343 | |

| Record name | N-[(2-Methoxyphenyl)methyl]-2,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methoxyphenyl)methyl]-2,4-dimethylbenzamide | |

CAS RN |

701221-58-1 | |

| Record name | N-[(2-Methoxyphenyl)methyl]-2,4-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701221-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Methoxyphenyl)methyl]-2,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)

![2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5740670.png)

![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5740683.png)

![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)

![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5740698.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)

![methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5740742.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740748.png)